molecular formula C11H12N2O2S2 B13499980 Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- CAS No. 66047-80-1

Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)-

Cat. No.: B13499980
CAS No.: 66047-80-1
M. Wt: 268.4 g/mol
InChI Key: QHHRGZYLRHJSAN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- is a complex organic compound with the molecular formula C10H10N2O2S2 This compound is known for its unique structure, which includes a benzenesulfonamide group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- typically involves the reaction of 2-methylbenzenesulfonamide with 2-methyl-4-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • o-Toluenesulfonamide
  • o-Methylbenzenesulfonamide
  • Toluene-2-sulfonamide
  • 2-Methylbenzenesulfonamide
  • ortho-Toluenesulfonamide
  • Ortho-toluol-sulfonamid
  • OTS amide
  • 2-Tolylsulfonamide
  • NSC 2185
  • toluene-2-sulphonamide

Uniqueness

Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- stands out due to its unique combination of a benzenesulfonamide group and a thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

66047-80-1

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N2O2S2/c1-7-3-4-9(5-11(7)17(12,14)15)10-6-16-8(2)13-10/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

QHHRGZYLRHJSAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C)S(=O)(=O)N

Origin of Product

United States

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